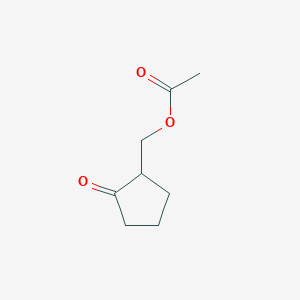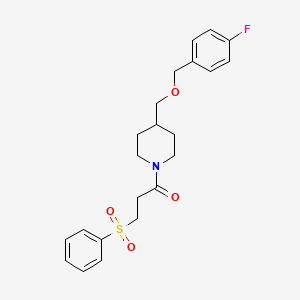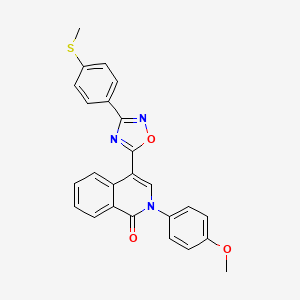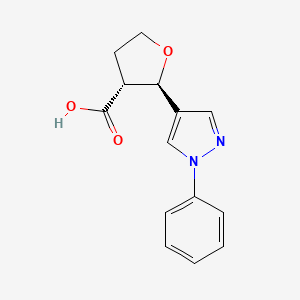
(2-Oxocyclopentyl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2-Oxocyclopentyl)methyl acetate” is a chemical compound with the linear formula C8H12O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . .
Molecular Structure Analysis
The molecular structure of “(2-Oxocyclopentyl)methyl acetate” is represented by the linear formula C8H12O3 . The molecular weight of this compound is 156.183 .Scientific Research Applications
Organic Synthesis
(2-Oxocyclopentyl)methyl acetate: is used in organic synthesis as a building block for various complex molecules. Its structure is particularly useful in the synthesis of cyclopentenone derivatives, which are valuable intermediates in the production of pharmaceuticals and agrochemicals .
Michael Addition Reactions
This compound plays a crucial role in Michael addition reactions, which are fundamental for constructing carbon-carbon bonds in organic chemistry. Researchers have explored its use in mechanochemistry to perform these reactions in a more sustainable and eco-friendly manner .
Catalyst Development
The compound’s reactivity is harnessed in the development of new catalysts. For instance, it has been used to create bio-sourced bases, known as Eco-bases, which are derived from plants and serve as heterogeneous catalysts in various chemical reactions .
Green Chemistry
As part of the movement towards more environmentally friendly chemical processes, (2-Oxocyclopentyl)methyl acetate is used in solvent-free reactions. This approach minimizes waste and avoids the use of hazardous solvents, aligning with the principles of green chemistry .
properties
IUPAC Name |
(2-oxocyclopentyl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-6(9)11-5-7-3-2-4-8(7)10/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACYHGIVQXLNCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2924253.png)
![2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2924254.png)
![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B2924255.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2924256.png)
![methyl 4-({2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2924258.png)





![N-(5-chloro-2-methoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2924269.png)
![N-(2,4-dimethylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2924270.png)

![ethyl 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-5-[2-(methoxycarbonyl)-3-thienyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2924274.png)